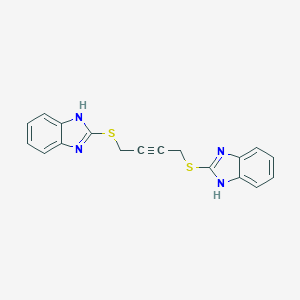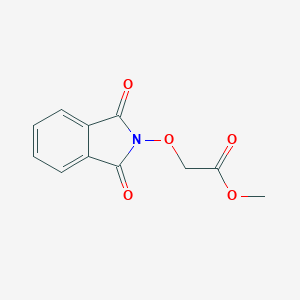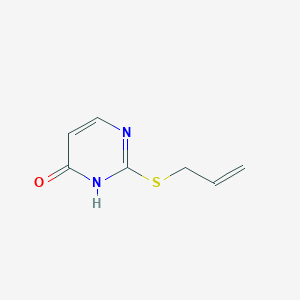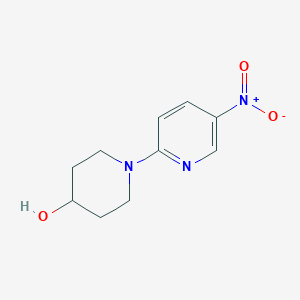
Benzimidazole, 2,2'-(2-butynylenedithio)DI-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2,2'-(2-butynylenedithio)DI- is a heterocyclic compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a derivative of benzimidazole, which is a class of organic compounds that have a wide range of biological activities. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Benzimidazole, 2,2'-(2-butynylenedithio)DI- is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with cellular proteins and enzymes. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been found to inhibit the activity of various enzymes, including tyrosine kinase and DNA topoisomerase. It has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has several biochemical and physiological effects. It has been found to have anti-tumor properties and has been shown to inhibit the growth of various cancer cell lines. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been found to have anti-microbial properties and has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has several advantages and limitations for lab experiments. One advantage is its high yield and purity when synthesized using the palladium-catalyzed reaction. Another advantage is its unique electronic properties, which make it a potential candidate for use in organic electronics. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Benzimidazole, 2,2'-(2-butynylenedithio)DI-. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine its potential as a therapeutic agent for cancer, inflammation, and microbial infections.
Méthodes De Synthèse
Benzimidazole, 2,2'-(2-butynylenedithio)DI- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole with 1,4-dibromo-2-butene in the presence of a palladium catalyst. The reaction yields Benzimidazole, 2,2'-(2-butynylenedithio)DI- with a high yield and purity. Other methods include the reaction of 2-aminobenzimidazole with 1,4-dibromo-2-butyne or the reaction of 2-aminobenzimidazole with 1,4-dichloro-2-butene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Benzimidazole, 2,2'-(2-butynylenedithio)DI- has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have several biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. Benzimidazole, 2,2'-(2-butynylenedithio)DI- has also been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
Numéro CAS |
73688-71-8 |
|---|---|
Nom du produit |
Benzimidazole, 2,2'-(2-butynylenedithio)DI- |
Formule moléculaire |
C18H14N4S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-[4-(1H-benzimidazol-2-ylsulfanyl)but-2-ynylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H14N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,11-12H2,(H,19,20)(H,21,22) |
Clé InChI |
KSIZODDQGJAOTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC#CCSC3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SCC#CCSC3=NC4=CC=CC=C4N3 |
Autres numéros CAS |
73688-71-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
